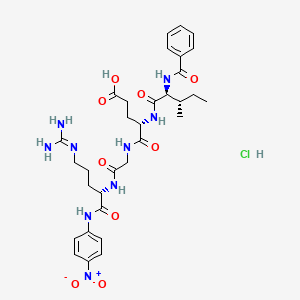
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form azo compounds through coupling reactions, which are widely used in dye and pigment industries. The presence of the dimethylamino and diethoxy groups in the benzene ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride typically involves the diazotization of 4-(Dimethylamino)-2,5-diethoxyaniline. The process begins with the nitration of 2,5-diethoxyaniline to introduce the nitro group, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to ensure the purity and yield of the product. The diazonium salt is usually stabilized in an aqueous solution to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or potassium carbonate.
Substitution Reactions: Often performed in the presence of copper(I) salts as catalysts.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used as dyes.
Substituted Aromatics: Formed through substitution reactions, used in various organic syntheses.
Amines: Formed through reduction reactions, used as intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The primary mechanism of action of 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride involves the formation of azo compounds through electrophilic aromatic substitution. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. This reaction is facilitated by the electron-donating effects of the dimethylamino and diethoxy groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzene-1-diazonium chloride: Lacks the diethoxy groups, making it less reactive.
2,5-Diethoxybenzene-1-diazonium chloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)-2,5-dimethoxybenzene-1-diazonium chloride: Similar structure but with methoxy groups instead of ethoxy, leading to variations in reactivity and stability.
Uniqueness
The presence of both dimethylamino and diethoxy groups in 4-(Dimethylamino)-2,5-diethoxybenzene-1-diazonium chloride makes it uniquely reactive and versatile. These substituents enhance its electrophilic nature and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
60558-40-9 |
|---|---|
Molekularformel |
C12H18ClN3O2 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
4-(dimethylamino)-2,5-diethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C12H18N3O2.ClH/c1-5-16-11-8-10(15(3)4)12(17-6-2)7-9(11)14-13;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IERLCCCFUVOXAZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)




![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)




